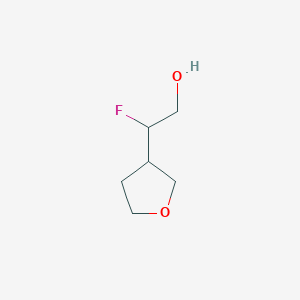
2-Fluoro-2-(oxolan-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol, is related to various research areas, including the synthesis and analysis of fluorinated organic compounds. While the provided papers do not directly discuss this compound, they offer insights into the chemical behavior of structurally related fluorinated compounds and their derivatives.
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their potential applications in various fields. For instance, the paper titled "Radical addition reactions of fluorinated species. Part 7. Highly selective two-step synthesis of 1-(polyfluoroalkyl)ethane-1,2-diols" discusses a two-step synthesis process involving the radical addition of a protected ethane-1,2-diol to perfluoroalkenes, yielding high preparative yields and demonstrating chemoselectivity and regioselectivity . This process could potentially be adapted for the synthesis of 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of organic compounds can be investigated using various computational methods, as shown in the paper "Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis and molecular docking study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone" . Such techniques could be applied to 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol to gain insights into its molecular geometry, electronic properties, and potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of fluorinated compounds is a subject of considerable interest. The electrochemical fluorination (ECF) of ester derivatives related to oxolane-2-yl-methanol is explored in one of the papers, leading to the formation of perfluoroacid fluorides and perfluorospiroethers . This suggests that 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol might also undergo interesting reactions under electrochemical conditions, potentially leading to novel fluorinated structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds can be quite distinct from their non-fluorinated counterparts. For example, the fluorogenic reagent discussed in the paper "2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate: a fluorogenic reagent for detection and analysis of primary amines" exhibits good stability in both acidic and basic solutions and can be analyzed using HPLC due to its hydrophobic nature . These properties could be relevant when considering the behavior of 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol in various solvents and analytical techniques.
Applications De Recherche Scientifique
Fluoroalkylation in Aqueous Media
Fluoroalkylation reactions, including those involving compounds like 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol, are crucial for incorporating fluorine-containing functionalities into pharmaceuticals, agrochemicals, and functional materials. These reactions, performed in water or aqueous media, align with green chemistry principles, offering a more environmentally friendly approach to synthesizing fluorinated compounds. Such methodologies are vital due to the unique properties that fluorine imparts, such as increased stability and altered biological activity, making them highly desirable in various chemical industries (Song et al., 2018).
Hydrogen Bonding Capabilities
The study of organic fluorine, including derivatives like 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol, as a hydrogen bond acceptor has revealed insights into the subtle yet significant effects of fluorination on molecular interactions. Fluorine's high electronegativity and small size allow it to engage in hydrogen bonding, affecting the physical and chemical properties of molecules, including their solubility, boiling points, and biological activity. Understanding these interactions is crucial for designing fluorine-containing pharmaceuticals and agrochemicals (Howard et al., 1996).
Influence on Liquid Crystal Properties
Fluorination, as in 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol, significantly impacts the properties of liquid crystals, which are used in displays and other technologies. The introduction of fluorine atoms can modify the melting point, transition temperatures, and other physical properties of liquid crystals. This ability to tailor material properties through fluorination is invaluable for developing advanced materials for electronic and optical applications (Hird, 2007).
Enhancement of Polymer Properties
Fluorinated compounds, including 2-Fluoro-2-(oxolan-3-yl)ethan-1-ol, play a significant role in modifying the properties of polymers such as polytetrafluoroethylene (PTFE). These modifications can lead to improvements in chemical inertness, hydrophobicity, thermal stability, and low friction. Such properties are highly sought after in various industrial applications, ranging from non-stick coatings to electrical insulation and textiles (Puts et al., 2019).
Propriétés
IUPAC Name |
2-fluoro-2-(oxolan-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c7-6(3-8)5-1-2-9-4-5/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNYVZCKIFKJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(oxolan-3-yl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

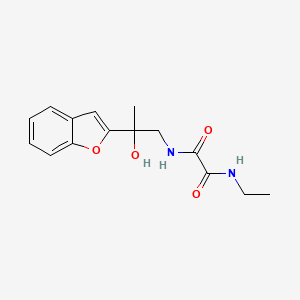

![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2529411.png)
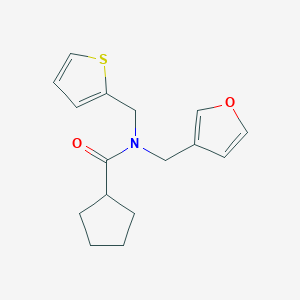
![2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2529413.png)
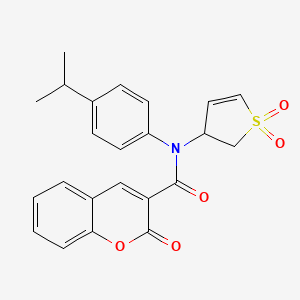
![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2529418.png)
![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529421.png)

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)
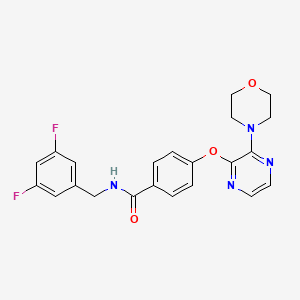
![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)
